

In Vivo Generation of Hydroxylated Tofacitinib Metabolites: A Technical Guide

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Compound of Interest

Compound Name: *Tofacitinib metabolite-1*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo generation of hydroxylated metabolites of Tofacitinib, a Janus kinase (JAK) inhibitor. The document outlines the metabolic pathways, presents quantitative data on metabolite formation, details experimental methodologies for their study, and visualizes key processes.

Introduction to Tofacitinib Metabolism

Tofacitinib undergoes extensive metabolism in vivo, primarily in the liver. Approximately 70% of Tofacitinib clearance is attributed to hepatic metabolism, while the remaining 30% is excreted unchanged by the kidneys.^{[1][2]} The primary metabolic reactions are mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role. The main metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation. These processes lead to the formation of several metabolites, with hydroxylated species being of significant interest. Although multiple metabolites have been identified, they individually constitute a small fraction of the total circulating drug-related material compared to the parent compound.^{[3][4]}

Major Hydroxylated Metabolites of Tofacitinib

The hydroxylation of Tofacitinib results in the formation of several key metabolites. These metabolites are generally considered to have significantly less pharmacological activity

compared to the parent drug. The principal hydroxylated metabolites identified in human plasma are designated as M2, M4, and M9.

- M2: This metabolite is formed through the oxidation of the piperidine ring side-chain.[3]
- M4: This metabolite is also a result of oxidation on the piperidine ring.[3]
- M9: This metabolite is generated via oxidation of the pyrrolopyrimidine ring.[3]

Quantitative Analysis of Tofacitinib and its Hydroxylated Metabolites in Human Plasma

A human radiolabeled study involving the administration of a single 50 mg oral dose of [14C]-Tofacitinib to healthy male subjects provided quantitative data on the circulating parent drug and its metabolites.[1][3][2] The results from this study are summarized in the table below.

Analyte	Mean % of Total Circulating Radioactivity (S.D.)
Tofacitinib	69.4 (8.5)
M1/M2	7.4 (3.6)
M4	3.9 (1.6)
M9	1.0 (0.5)
M11/M20/M29	1.1 (0.5)
M14	0.4 (0.2)

Data from a human radiolabeled study following a single 50 mg oral dose of [14C]-Tofacitinib.[3]

As indicated in the table, the parent drug, Tofacitinib, is the most abundant circulating component. All identified metabolites, including the hydroxylated ones, each account for less than 10% of the total circulating radioactivity.[1][3][4]

Experimental Protocols

The *in vivo* generation of hydroxylated Tofacitinib metabolites is typically investigated through human and animal studies. A common approach involves the use of radiolabeled compounds to trace the drug's absorption, distribution, metabolism, and excretion (ADME).

Human [¹⁴C]-Tofacitinib ADME Study

A representative protocol for a human ADME study is outlined below.

- Study Design: An open-label, single-dose study in healthy male volunteers.[1][3][2]
- Test Article: A single oral dose of 50 mg of [¹⁴C]-Tofacitinib.[1][3][2]
- Subjects: A small cohort of healthy male subjects.[3][2]
- Sample Collection:
 - Blood: Serial blood samples are collected at predefined time points post-dose to characterize the pharmacokinetic profile of the parent drug and its metabolites. Plasma is separated for analysis.[3]
 - Urine and Feces: All urine and feces are collected for a specified period to determine the routes and extent of excretion of radioactivity.[1][3][2]
- Sample Analysis:
 - Total Radioactivity Measurement: Radioactivity in plasma, urine, and feces is measured using liquid scintillation counting.
 - Metabolite Profiling and Identification: Plasma, urine, and feces samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify Tofacitinib and its metabolites.[3]
 - Structure Elucidation: The chemical structures of the metabolites are elucidated using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

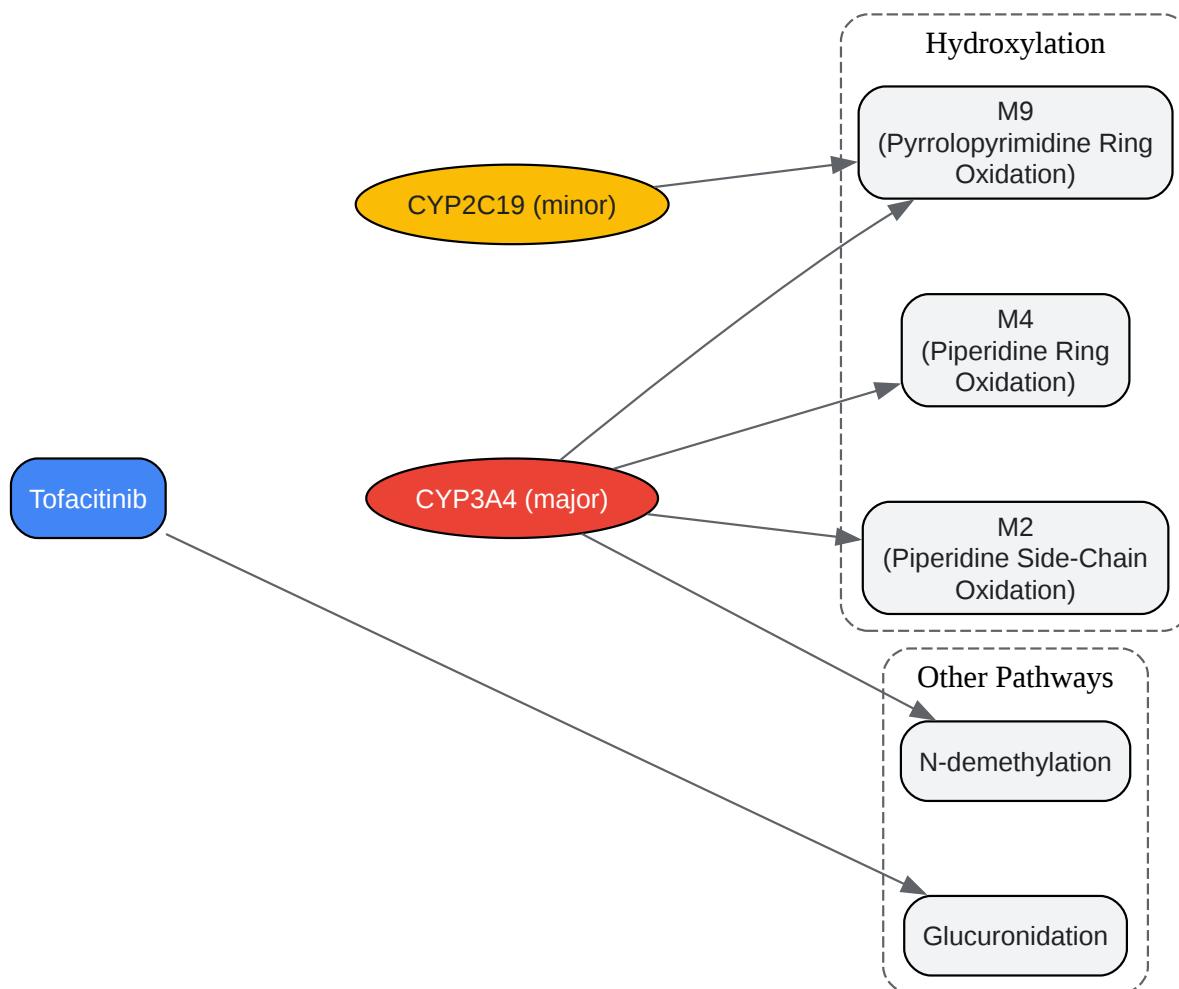
LC-MS/MS Method for Quantification

A validated LC-MS/MS method is crucial for the accurate quantification of Tofacitinib and its hydroxylated metabolites in biological matrices.

- Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.
- Ionization: Electrospray ionization (ESI) in the positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.
- Mass Transitions:
 - Tofacitinib: m/z 313.2 → 149.2[5]
 - Metabolite M9: m/z 329.10 → 165.00[6][7][8]
- Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of mobile phases typically consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).
- Sample Preparation: Protein precipitation or solid-phase extraction is commonly used to extract the analytes from plasma samples.

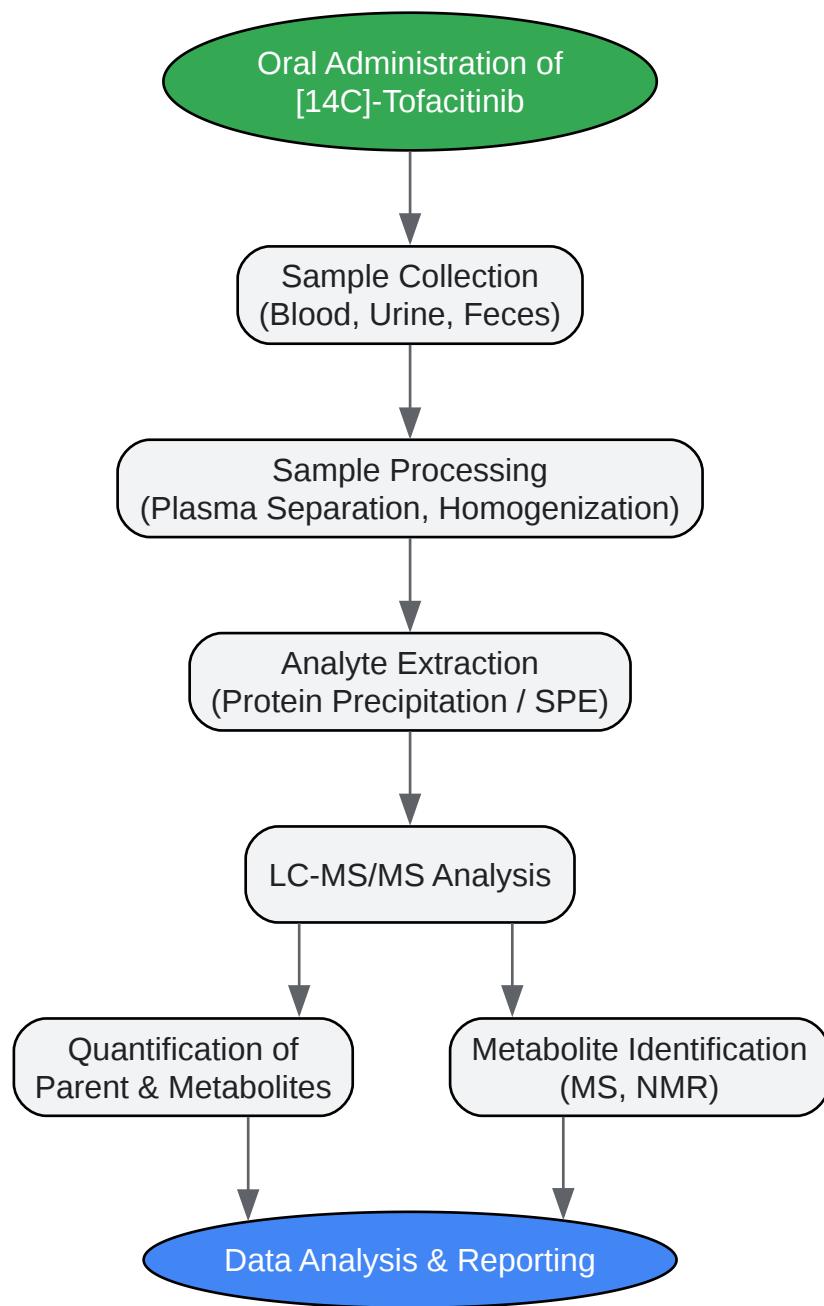
Visualizations

Tofacitinib Metabolic Pathway

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Caption: Major metabolic pathways of Tofacitinib.

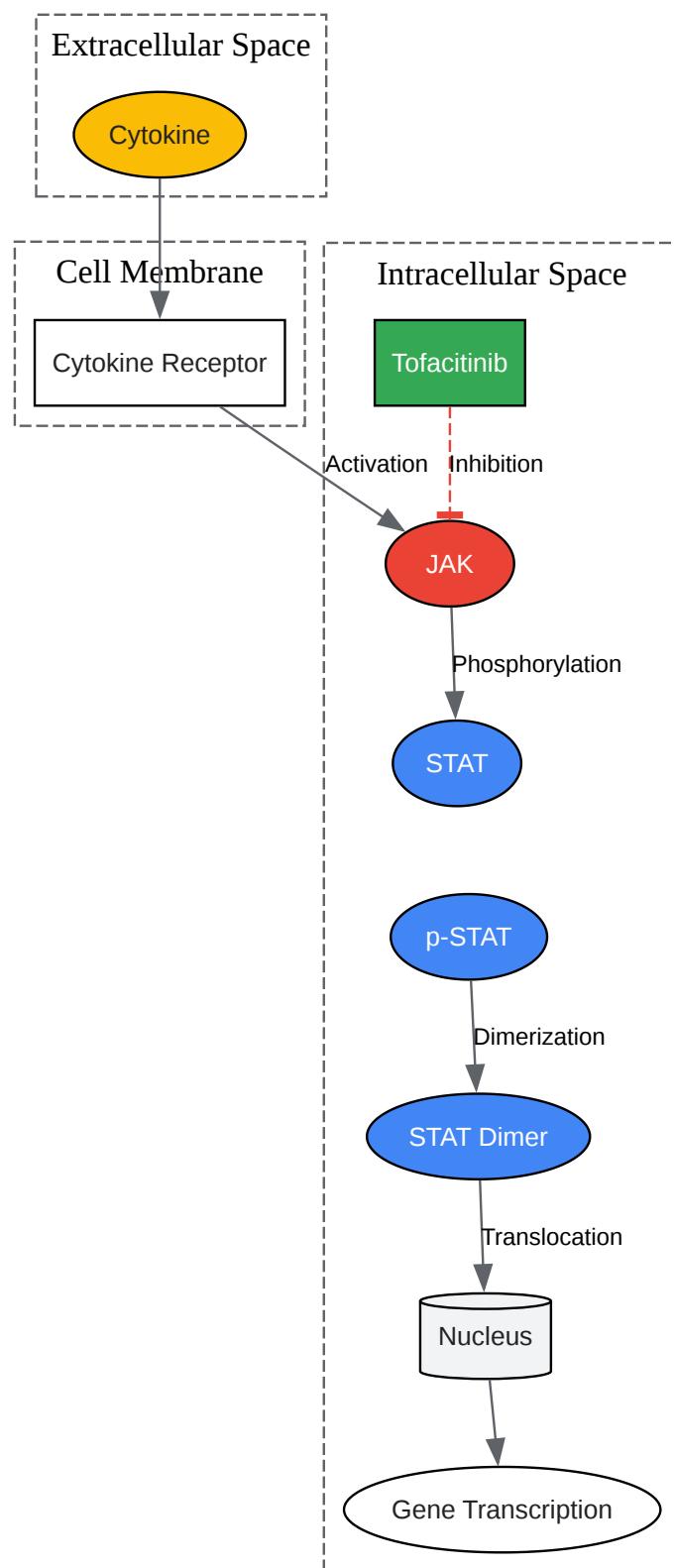
Experimental Workflow for In Vivo Metabolite Analysis



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Caption: Workflow for in vivo Tofacitinib metabolite analysis.

JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action



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Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

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